molecular formula C19H21FN2O B6137344 N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B6137344
M. Wt: 312.4 g/mol
InChI Key: HYTBLBJINZKDCE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as DMFPYC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been extensively studied for its pharmacological properties and mechanism of action.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide increases the levels of acetylcholine in the brain, which is essential for proper cognitive function. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide also acts on the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for pain management. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of acetylcholine in the brain, which is essential for proper cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages in the laboratory setting. It is a stable compound that can be easily synthesized with a high yield and purity. It also exhibits potent pharmacological effects at low concentrations, making it a cost-effective candidate for further research. However, N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide derivatives with improved solubility and pharmacological properties. Another direction is the investigation of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide's potential as a therapeutic agent for other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide-based drug delivery systems could improve its effectiveness and reduce potential side effects.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-fluorobenzyl amine in the presence of a base, followed by the addition of pyrrolidinecarboxylic acid. This reaction yields N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide as a white solid with a high yield and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-13-6-3-9-17(14(13)2)21-19(23)22-11-5-10-18(22)15-7-4-8-16(20)12-15/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTBLBJINZKDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide

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